sec-Butyllithium

Catalog No.
S1892148
CAS No.
598-30-1
M.F
C4H9Li
M. Wt
64.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sec-Butyllithium

CAS Number

598-30-1

Product Name

sec-Butyllithium

IUPAC Name

lithium;butane

Molecular Formula

C4H9Li

Molecular Weight

64.1 g/mol

InChI

InChI=1S/C4H9.Li/c1-3-4-2;/h3H,4H2,1-2H3;/q-1;+1

InChI Key

WGOPGODQLGJZGL-UHFFFAOYSA-N

SMILES

[Li+].CC[CH-]C

Canonical SMILES

[Li+].CC[CH-]C

The exact mass of the compound sec-Butyllithium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

sec-Butyllithium (s-BuLi) is a highly reactive, secondary alkyllithium reagent that serves as a critical superbase and anionic polymerization initiator in industrial and laboratory settings. Typically supplied as a 1.3 M or 1.4 M solution in cyclohexane or alkanes, s-BuLi bridges the performance gap between the widely used n-butyllithium and the notoriously hazardous tert-butyllithium. Its secondary carbanion structure provides a higher degree of s-character in the carbon-lithium bond, rendering it significantly more basic and sterically hindered than primary alkyllithiums. This unique balance of elevated kinetic basicity, reduced nucleophilicity, and favorable tetrameric aggregation in non-polar solvents makes s-BuLi the reagent of choice for demanding deprotonations, directed ortho-metalations (DoM), and the synthesis of low-dispersity block copolymers where rapid initiation is strictly required [1].

Substituting s-BuLi with cheaper n-butyllithium (n-BuLi) or stronger tert-butyllithium (t-BuLi) often leads to process failures or severe safety hazards. n-BuLi is less basic and less sterically hindered, which frequently results in unwanted nucleophilic addition to electrophilic functional groups instead of the desired alpha-deprotonation. Furthermore, in anionic polymerization, n-BuLi's slower initiation rate relative to propagation causes broadened molecular weight distributions, degrading the performance of precision elastomers. Conversely, while t-BuLi is a stronger base, it is highly pyrophoric, poses extreme fire risks, and typically requires cryogenic temperatures (-78 °C) and two equivalents for halogen-metal exchange. s-BuLi provides the optimal stoichiometric efficiency, reacting cleanly as a single equivalent while maintaining a safety profile that is more manageable for large-scale manufacturing[1].

Rapid Initiation Kinetics for Low-Dispersity Anionic Polymerization

In the anionic polymerization of dienes and styrene, the ratio of the initiation rate to the propagation rate dictates the dispersity of the resulting polymer. s-BuLi exhibits an exceptionally rapid initiation rate that outpaces propagation, allowing all polymer chains to start growing simultaneously. In contrast, n-BuLi demonstrates a slower, sigmoidal initiation curve where unreacted initiator persists during the propagation phase. This kinetic advantage allows s-BuLi to produce precision block copolymers with narrow molecular weight distributions, whereas n-BuLi yields broader dispersity profiles [1].

Evidence DimensionInitiation vs. Propagation Rate in Hydrocarbon Solvents
Target Compound Datas-BuLi: Initiation is extremely rapid and finishes before significant propagation begins (Ri >> Rp).
Comparator Or Baselinen-BuLi: Initiation is slower and overlaps with propagation (sigmoidal kinetics, Ri < Rp).
Quantified Differences-BuLi achieves complete initiation prior to propagation, enabling near-monodisperse (PDI ~ 1.0) polymer synthesis.
ConditionsAnionic polymerization of isoprene/styrene in cyclohexane.

Buyers manufacturing precision elastomers or block copolymers must procure s-BuLi to ensure uniform chain growth and strict control over molecular weight distribution.

Tetrameric Aggregation Driving Enhanced Kinetic Basicity

The reactivity of organolithium reagents is heavily dependent on their aggregation state in solution. In non-polar hydrocarbon solvents like cyclohexane, n-BuLi exists primarily as a tightly bound hexamer, which limits the availability of the reactive carbanion. Because of its increased steric bulk, s-BuLi exists primarily as a tetramer. This lower state of aggregation, combined with the increased s-character of the secondary carbon-lithium bond, translates to a massive increase in kinetic basicity, effectively making s-BuLi orders of magnitude more reactive than primary alkyllithiums for proton abstraction. This allows s-BuLi to rapidly deprotonate weak carbon acids that n-BuLi cannot efficiently metalate [1].

Evidence DimensionSolution Aggregation State and Relative Basicity
Target Compound Datas-BuLi: Tetrameric aggregate in cyclohexane.
Comparator Or Baselinen-BuLi: Hexameric aggregate in cyclohexane.
Quantified Differences-BuLi exists as a tetramer (degree of aggregation = 4) vs n-BuLi as a hexamer (degree of aggregation = 6), directly increasing the concentration of reactive species and kinetic basicity.
ConditionsHydrocarbon solvent systems (cyclohexane/hexane) at standard concentrations.

Procuring s-BuLi allows chemists to perform rapid, complete deprotonations in non-polar solvents without the need for highly polar, coordinating additives that complicate scale-up.

Superior Regiocontrol and Yield in Directed Ortho-Metalation

In the synthesis of complex pharmaceutical intermediates via Directed Ortho-Metalation (DoM), the choice of base dictates both yield and regioselectivity. For substrates with weaker or sterically hindered directing groups, such as secondary benzamides, s-BuLi (often paired with TMEDA) effectively drives metalation at the 2-position via Complex-Induced Proximity Effects (CIPE). n-BuLi is frequently insufficiently basic to achieve complete deprotonation in these hindered systems, leading to poor yields or competing nucleophilic attack on the directing group itself. s-BuLi provides the necessary basicity without the extreme destructive potential of t-BuLi, ensuring high-yielding, regioselective functionalization [1].

Evidence DimensionRegioselective Deprotonation Efficiency
Target Compound Datas-BuLi: Achieves clean, high-yielding ortho-metalation on hindered amides.
Comparator Or Baselinen-BuLi: Prone to incomplete conversion or unwanted nucleophilic addition.
Quantified Differences-BuLi achieves exclusive metalation at the 2-position for secondary benzamides, whereas n-BuLi often yields 0% of the desired ortho-metalated product due to insufficient basicity.
ConditionsLow-temperature DoM in THF or ether with TMEDA.

For pharmaceutical procurement, s-BuLi is the mandatory choice for scaling complex DoM steps where n-BuLi causes unacceptable yield losses due to side reactions.

Precision Elastomer and Block Copolymer Manufacturing

Directly leveraging its rapid initiation kinetics, s-BuLi is the preferred initiator for synthesizing styrene-butadiene-styrene (SBS) and styrene-isoprene-styrene (SIS) block copolymers. Its ability to initiate chains faster than they propagate ensures low dispersity and precise microstructural control, which is impossible to achieve with n-BuLi [1].

Active Pharmaceutical Ingredient (API) Synthesis via DoM

s-BuLi is used extensively in the regioselective functionalization of aromatics and heteroaromatics via Directed Ortho-Metalation. It is specifically procured for steps involving sterically hindered directing groups where n-BuLi fails to deprotonate or causes nucleophilic degradation [1].

Deprotonation of Weakly Acidic C-H Bonds in Non-Polar Media

Due to its tetrameric aggregation state and high kinetic basicity, s-BuLi is ideal for large-scale synthetic steps requiring a highly reactive superbase in cyclohexane or hexane. This allows manufacturers to avoid using expensive or difficult-to-remove coordinating solvents like THF or HMPA[1].

Physical Description

Liquid

UNII

5YV3GII1TB

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

598-30-1

Wikipedia

Sec-butyllithium

General Manufacturing Information

Plastic material and resin manufacturing
Rubber product manufacturing
Lithium, (1-methylpropyl)-: ACTIVE

Dates

Last modified: 08-16-2023
Perez et al. Catalytic asymmetric carbon-carbon bond formation via allylic alkylations with organolithium compounds. Nature Chemistry, doi: 10.1038/nchem.1009, published online 13 March 2011 http://www.nature.com/nchem

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